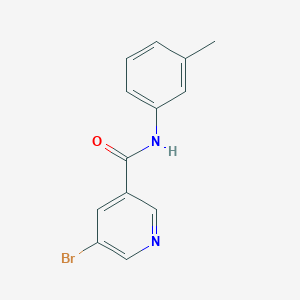

5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” belongs to the class of organic compounds known as pyridinecarboxamides . These are aromatic compounds containing a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted by a carboxamide group .

Synthesis Analysis

While specific synthesis methods for “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” are not available, similar compounds such as 2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination .Molecular Structure Analysis

The molecular structure of “5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide” would likely consist of a pyridine ring substituted with a bromine atom at the 5-position, a carboxamide group at the 3-position, and a methylphenyl group .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide belongs to a class of chemicals that have been explored for their potential applications in various fields of scientific research. One of the primary applications involves the synthesis of novel heterocyclic compounds, which are pivotal in medicinal chemistry and material science. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyridine derivatives has been achieved through one-pot reactions involving bromo-substituted pyridine compounds. These synthetic routes highlight the importance of bromo-substituted pyridines in creating complex molecules with potential biological activities (Morabia & Naliapara, 2014; Anuradha et al., 2014).

Biological Activity

Compounds synthesized from 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide and its analogs have been evaluated for their biological activities, including antimicrobial, antiviral, and anticancer properties. For example, pyridine and pyrazolopyrimidine derivatives have shown potential as antimicrobial agents against a variety of pathogens. This suggests the role of bromo-substituted pyridines in the development of new therapeutic agents (Gad-Elkareem et al., 2011; Rahmouni et al., 2016).

Material Science Applications

In material science, the structural diversity and stability imparted by bromo-substituted pyridines like 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide are utilized in the synthesis of coordination polymers and complex molecular architectures. These compounds have been investigated for their potential in creating new materials with unique properties, such as conductivity, luminescence, or catalytic activity (Yeh et al., 2008).

Synthesis of Antiviral and Anticancer Compounds

Furthermore, the bromo-substituted pyridines serve as key intermediates in the synthesis of antiviral and anticancer compounds, indicating their significant role in the development of drugs targeting specific diseases. The ability to modify the pyridine core structure allows for the exploration of new pharmacophores with enhanced biological activities (Liu et al., 1996; Hocková et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-N-(m-tolyl)nicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the metabolism of nicotinamide adenine dinucleotide (NAD), a coenzyme essential for a wide range of cellular processes.

Mode of Action

This interaction could lead to changes in various cellular processes that rely on NAD, such as energy production, DNA repair, and cell signaling .

Biochemical Pathways

5-Bromo-N-(m-tolyl)nicotinamide likely affects the NAD metabolic pathway. As a derivative of nicotinamide, it may influence the conversion of nicotinamide into nicotinic acid, a key step in NAD synthesis . This could have downstream effects on various biochemical processes that depend on NAD, from energy metabolism to cell signaling .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

The molecular and cellular effects of 5-Bromo-N-(m-tolyl)nicotinamide’s action would largely depend on how it influences NAD metabolism. By potentially altering NAD levels, it could affect a wide range of cellular processes, from energy production to cell signaling . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-N-(m-tolyl)nicotinamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target enzyme and carries out its function

Propriétés

IUPAC Name |

5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKIKQDYBGMCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)

![3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2974892.png)

![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)

![N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2974900.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)

![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)

![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)

![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)